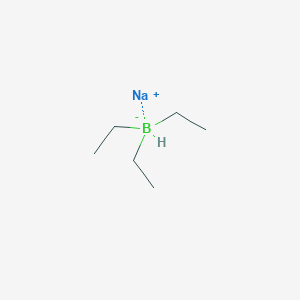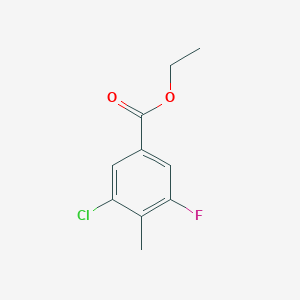
C6H16BNa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium triethylboranuide, also known as sodium triethylborohydride, is an organoboron compound with the chemical formula NaBH(C₂H₅)₃. It is a colorless, pyrophoric solid that is commercially available in toluene solution. This compound is widely used in organic synthesis, particularly for the reductive activation of homogeneous catalysts and the conversion of metal halides to hydrides .
Métodos De Preparación
Sodium triethylboranuide is typically prepared by treating a hot toluene slurry of sodium hydride with triethylborane. The reaction conditions involve heating the mixture to facilitate the formation of the desired product . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and stability of the compound for commercial use .
Análisis De Reacciones Químicas
Sodium triethylboranuide undergoes several types of chemical reactions, including:
Reduction: It is commonly used as a reducing agent in organic synthesis. For example, it can reduce ketones to alcohols.
Substitution: It can participate in substitution reactions where the borohydride group is replaced by other functional groups.
Hydrogenation: It is used in the hydrogenation of various organic compounds, often catalyzed by metal complexes.
Common reagents used in these reactions include ketones, aldehydes, and metal halides. The major products formed from these reactions are typically alcohols, hydrides, and other reduced organic compounds .
Aplicaciones Científicas De Investigación
Sodium triethylboranuide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reducing agent in various chemical reactions.
Biology: It is employed in the modification of biomolecules and in the study of enzyme mechanisms.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products .
Mecanismo De Acción
The mechanism of action of sodium triethylboranuide involves the transfer of hydride ions (H⁻) to the substrate. This hydride transfer is facilitated by the boron atom in the compound, which acts as a hydride donor. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparación Con Compuestos Similares
Sodium triethylboranuide can be compared with other similar compounds such as:
Sodium borohydride (NaBH₄): Unlike sodium triethylboranuide, sodium borohydride is a more general reducing agent and is widely used in the reduction of aldehydes and ketones.
Lithium triethylborohydride (LiBH(C₂H₅)₃): This compound is similar in structure but is typically sold as a THF solution and has different reactivity and stability properties .
Sodium triethylboranuide is unique due to its specific reactivity and the ability to form stable complexes with metal catalysts, making it particularly useful in homogeneous catalysis .
Propiedades
Fórmula molecular |
C6H16BNa |
|---|---|
Peso molecular |
121.99 g/mol |
Nombre IUPAC |
sodium;triethylboranuide |
InChI |
InChI=1S/C6H16B.Na/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1 |
Clave InChI |
YDTZLEUIYNMRLQ-UHFFFAOYSA-N |
SMILES canónico |
[BH-](CC)(CC)CC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-6-[(prop-2-en-1-yl)sulfanyl]pyridazine](/img/structure/B8727983.png)










![1-{3-[(Cyclopentylmethyl)amino]phenyl}ethan-1-one](/img/structure/B8728064.png)


